C5-Conh-C2-N-CH3

PROTAC Membrane Permeability Linker Chemistry

C5-CONH-C2-N-CH3 (N-[2-(methylamino)ethyl]hexanamide, CAS 1251346-48-1) is a heterobifunctional PROTAC linker characterized by an alkyl-amide backbone (C9H20N2O, MW 172.27 g/mol) that incorporates a five-carbon hexanamide chain and a terminal methylaminoethyl group. The compound serves as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs) , enabling conjugation of an E3 ubiquitin ligase ligand and a target protein warhead via reliable amide coupling chemistry.

Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Cat. No. B15542061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC5-Conh-C2-N-CH3
Molecular FormulaC9H20N2O
Molecular Weight172.27 g/mol
Structural Identifiers
InChIInChI=1S/C9H20N2O/c1-3-4-5-6-9(12)11-8-7-10-2/h10H,3-8H2,1-2H3,(H,11,12)
InChIKeyZLEULHHNIXIEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

C5-CONH-C2-N-CH3 (CAS 1251346-48-1): PROTAC Linker with Defined Alkyl-Amidic Spacer Architecture


C5-CONH-C2-N-CH3 (N-[2-(methylamino)ethyl]hexanamide, CAS 1251346-48-1) is a heterobifunctional PROTAC linker characterized by an alkyl-amide backbone (C9H20N2O, MW 172.27 g/mol) that incorporates a five-carbon hexanamide chain and a terminal methylaminoethyl group. The compound serves as a modular building block in the synthesis of proteolysis-targeting chimeras (PROTACs) , enabling conjugation of an E3 ubiquitin ligase ligand and a target protein warhead via reliable amide coupling chemistry [1]. Vendor specifications typically report a purity of ≥95–98%, supporting its application in medicinal chemistry and chemical biology campaigns .

C5-CONH-C2-N-CH3: Why In-Class PROTAC Linker Swaps Without Evidence Risk Degrader Optimization Failure


PROTAC linkers are not inert spacers; their chemical composition (alkyl vs. PEG), chain length (C3 vs. C5 vs. C8), and backbone polarity profoundly influence ternary complex formation, passive membrane permeability, and intracellular stability [1]. Generic substitution of C5-CONH-C2-N-CH3 with a seemingly analogous alkyl-amide linker of different methylene count or a PEG-based variant can alter lipophilicity (ALogP), conformational sampling, and even the onset of the "hook effect," compromising target degradation efficacy. The quantitative evidence below delineates the specific structural and physicochemical differentiators that inform strategic linker selection in degrader campaigns [2].

C5-CONH-C2-N-CH3 Quantitative Differentiation: Head-to-Head and Class-Level Comparator Data for Informed Linker Selection


Alkyl vs. PEG Linker Permeability: A 2.5-Fold PAMPA Differential Demonstrates Scaffold-Dependent Trans-Bilayer Kinetics

In a matched VHL-based PROTAC series, the alkyl-linked variant (compound 17) exhibited a parallel artificial membrane permeability (PAMPA) effective permeability coefficient (Pe) of 0.002 × 10⁻⁶ cm/s. This value was 2.5-fold lower than the comparator bearing a 1-unit PEG linker (compound 15), which achieved a Pe of 0.005 × 10⁻⁶ cm/s [1]. This comparative dataset, while scaffold-dependent, underscores that alkyl linkers like C5-CONH-C2-N-CH3 can attenuate passive diffusion relative to PEGylated analogs in specific molecular contexts, a critical consideration when permeability is a design priority.

PROTAC Membrane Permeability Linker Chemistry

C5 Alkyl Chain Length: Balancing Rotameric Freedom and Hydrophobic Reach for Optimal Ternary Complex Geometry

Comparative analysis of alkyl linkers reveals that C5 tethers offer an additional rotamer set compared to C3 homologs, providing enhanced conformational flexibility to accommodate subtle variations in protein-of-interest (POI) and E3 ligase binding site geometries without introducing the excessive reach and potential hook-effect exacerbation observed with C8 linkers [1]. While specific DC₅₀ values are system-dependent, the incremental methylene count between C3 (short, rigid) and C5 (moderate, flexible) translates to a practical optimization vector: C5 linkers like C5-CONH-C2-N-CH3 often strike an empirical balance between maintaining effective molarity for ternary complex formation and permitting the conformational breathing necessary for processive ubiquitination.

PROTAC Linker Length Ternary Complex

Amide Backbone Reliability: Facile Conjugation Chemistry with Documented 95–98% Purity for Accelerated D2B Workflows

C5-CONH-C2-N-CH3 leverages the robustness of amide bond formation, a cornerstone of PROTAC assembly due to its reliability and broad substrate tolerance . Commercial sourcing specifies a purity range of 95–98% (HPLC) for this building block , aligning with the stringent requirements of direct-to-biology (D2B) platforms where crude reaction mixtures are screened in cell-based degradation assays. This level of purity ensures minimal interference from unreacted starting materials or side products, enabling rapid structure-activity relationship (SAR) exploration without time-intensive chromatographic purification.

PROTAC Synthesis Amide Coupling Direct-to-Biology

C5-CONH-C2-N-CH3: Recommended Application Scenarios Derived from Quantitative Linker SAR


VHL-Based PROTAC Lead Optimization Where Alkyl Spacers Outperform PEG in Cellular Degradation Assays

In VHL-recruiting PROTAC campaigns where initial PEG-linked degraders exhibit suboptimal intracellular stability or unexpected efflux, substituting with C5-CONH-C2-N-CH3 can leverage the alkyl spacer's distinct conformational behavior and reduced HBA count. The quantitative PAMPA data [1] provides a benchmark for anticipating permeability shifts, allowing medicinal chemists to fine-tune lipophilicity and achieve more potent degradation (lower DC₅₀) as observed in ester-to-amide optimized series [2].

Rapid Linker SAR Exploration via Direct-to-Biology (D2B) Synthesis Workflows

The high purity (≥95%) and terminal amine functionality of C5-CONH-C2-N-CH3 make it ideally suited for nanomole-scale amide coupling and subsequent direct screening of nonpurified PROTAC libraries. This approach accelerates the identification of optimal linker length and composition, as demonstrated in D2B platforms where parallel synthesis of alkyl-amide variants rapidly informs on permeability, target engagement, and degradation efficiency .

CRBN-Recruiting PROTACs Requiring Moderate Hydrophobic Reach with Minimal Hook Effect Risk

For cereblon (CRBN)-based degraders targeting shallow binding pockets or those where ternary complex stabilization is sensitive to linker length, the C5 alkyl chain provides an intermediate reach (between C3 and C8) that mitigates the binary complex stabilization and hook effect often seen with longer hydrophobic tethers. This empirical balance, derived from comparative linker length SAR [3], supports the rational selection of C5-CONH-C2-N-CH3 as a starting point in CRBN PROTAC optimization campaigns.

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